3-tert-Butylthiophene
Overview
Description
3-tert-Butylthiophene is an alkylthiophene . It has a molecular formula of C8H12S and a molecular weight of 140.246 .
Synthesis Analysis
The synthesis of 3-tert-Butylthiophene-related compounds has been reported in various studies. For instance, a new silane coupling agent, (3- (tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . Another study reported the synthesis of Poly(3-butylthiophene) with Trisiloxane End Group .
Molecular Structure Analysis
The molecular structure of 3-tert-Butylthiophene consists of a thiophene ring with a tert-butyl group attached .
Chemical Reactions Analysis
Several studies have reported on the chemical reactions involving 3-tert-Butylthiophene-related compounds. For example, the first reaction step in the synthesis of (3- (tert-butylperoxy)propyl)trimethoxysilane is the deprotonation of tert-butyl hydroperoxide (TBHP) with a base in the aqueous phase . Another study reported on the tagging of proteins with tert-butyl groups for studying large biomolecular assemblies .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-tert-Butylthiophene-related compounds have been studied. For example, the crystalline melting temperature and crystallinity of Poly(3-butylthiophene) were found to increase with increasing molecular weights .
Scientific Research Applications
Polymer Morphology and Crystalline Transitions
- Morphology of Poly(3-butylthiophene): The study of poly(3-butylthiophene) (P3BT) reveals its high crystallizability and excellent electrical properties. Investigations into the morphology of P3BT at different crystalline polymorphs highlight the significance of solvent/thermal induced phase transitions between form I and II modifications, suggesting potential applications in electronics and materials science (Lu, Li, & Yang, 2008).
Photovoltaic Applications
- Solar Cells Based on Poly(3-butylthiophene) Nanowires: Poly(3-butylthiophene) nanowires, formed through solution-phase self-assembly, have been utilized to construct highly efficient nanocomposite solar cells. These cells demonstrate significant power conversion efficiency, indicating the potential of 3-tert-Butylthiophene derivatives in renewable energy technologies (Xin, Kim, & Jenekhe, 2008).
Chemical Synthesis and Modifications
- Alkylation of Thiophene with Isobutylene: The process of alkylating thiophene with isobutylene to yield tert-butylthiophene demonstrates the chemical versatility of thiophene derivatives. This study shows a significant yield of tert-butylthiophene, underscoring its potential in various synthetic applications (Shuikin & Lebedev, 1967).
Chemical Structures and Reactions
- Tetra-tert-butylthiophene Synthesis and Reactions: The synthesis of tetra-tert-butylthiophene, starting from a cycloalkyne and involving a reductive desulfurization step, highlights the complex chemical reactions and structural analyses possible with thiophene derivatives (Krebs et al., 1992).
Electronic and Optical Properties
- Polythiophene Derivatives for Electronic Applications: The synthesis of new polythiophene derivatives like poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline and their electrochemical properties, including multichromic behavior, highlight the potential of 3-tert-Butylthiophene in developing advanced electronic and electrochromic materials (Ozyurt et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-tert-butylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12S/c1-8(2,3)7-4-5-9-6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDPZKBVRTYUMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168620 | |
Record name | Thiophene, 3-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butylthiophene | |
CAS RN |
1689-79-8 | |
Record name | 3-(1,1-Dimethylethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1689-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butylthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 3-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-TERT-BUTYLTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M18SC40E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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